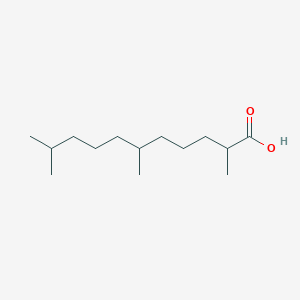
2,6,10-Trimethylundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2, 6, 10-Trimethyl-undecanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 6, 10-Trimethyl-undecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6, 10-Trimethyl-undecanoic acid has been primarily detected in urine. Within the cell, 2, 6, 10-trimethyl-undecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
科学研究应用
Biochemical Applications
Metabolism and Biodegradation:
TMDCA has been studied for its metabolic pathways and biodegradation potential. Research indicates that it can be metabolized by certain bacterial strains, contributing to lipid accumulation in microbial cells. For instance, Mycobacterium ratisbonense has been shown to degrade similar branched-chain hydrocarbons effectively, suggesting potential biotechnological applications in bioremediation processes .
Fatty Acid Derivatives:
As a medium-chain fatty acid, TMDCA serves as a precursor for synthesizing various derivatives used in pharmaceuticals and nutraceuticals. Its structure allows it to participate in esterification reactions to form esters that have applications in drug delivery systems due to their favorable pharmacokinetic properties.
Industrial Applications
Surfactants and Emulsifiers:
TMDCA is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature. These compounds are critical in formulating personal care products, detergents, and industrial cleaning agents. The branched structure provides enhanced stability and performance compared to linear fatty acids.
Lubricants:
The compound's unique properties make it suitable for formulating high-performance lubricants. Its ability to reduce friction and wear makes it valuable in automotive and machinery applications where efficient lubrication is critical.
Nutritional Applications
Food Industry:
In the food sector, TMDCA can be used as a flavoring agent or food additive due to its mild taste profile. Its use as a dietary supplement is also being explored, particularly for its potential health benefits associated with medium-chain fatty acids, such as improved metabolism and energy levels.
Data Table: Applications Overview
Case Studies
-
Biodegradation Research:
A study published in FEMS Microbiology Letters investigated the biodegradation pathways of phytane (a related compound) by Mycobacterium ratisbonense under nitrogen-starved conditions. The results indicated significant lipid accumulation, suggesting that TMDCA could similarly contribute to biotechnological applications . -
Surfactant Efficacy:
Research comparing TMDCA-based surfactants with traditional linear fatty acid surfactants demonstrated superior performance in terms of stability and emulsification properties, making them ideal candidates for industrial applications . -
Nutritional Benefits:
Clinical studies have suggested that medium-chain fatty acids like TMDCA may enhance metabolic rates and support weight management strategies, highlighting their potential role in functional foods .
化学反应分析
Oxidation Reactions
The primary chemical reactions involving 2,6,10-trimethylundecanoic acid are oxidation reactions:
-
Oxidation to Aldehyde : The alcohol form (2,6,10-trimethylundecan-1-ol) is oxidized to produce the aldehyde (2,6,10-trimethylundecanal).
-
Further Oxidation to Carboxylic Acid : The aldehyde can be further oxidized to form the carboxylic acid (this compound). This reaction typically employs hydrogen peroxide in an acidic buffer environment.
Esterification Reactions
Esterification can occur between this compound and alcohols to form esters:
-
Formation of Methyl Ester : Reacting with methanol under acidic conditions yields methyl 2,6,10-trimethylundecanoate. This esterification reaction is crucial for applications in flavoring and fragrance industries due to its pleasant aroma.
Decarboxylation Reactions
Decarboxylation reactions can also be performed on derivatives of this compound:
-
Decarboxylation of Esters : Under specific conditions involving heat and catalysts (e.g., sodium methoxide), esters derived from this compound can undergo decarboxylation to yield alkenes or hydrocarbons.
Biological Significance
Research indicates that branched-chain fatty acids like this compound play roles in metabolic pathways and can be involved in lipid metabolism disorders. Studies have shown that these fatty acids can be quantified in plasma samples from patients with specific metabolic disorders .
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is commonly employed for analyzing and quantifying this compound in biological samples. The use of various derivatization techniques enhances detection sensitivity .
属性
CAS 编号 |
1115-94-2 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2,6,10-trimethylundecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16) |
InChI 键 |
QFIWFUDXERFOIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
Key on ui other cas no. |
1115-94-2 |
物理描述 |
Solid |
同义词 |
2,6,10-Trimethylundecanoic acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















